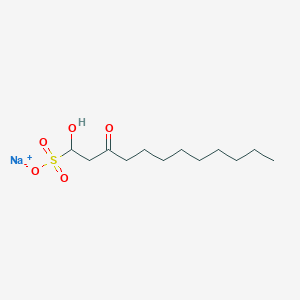

Sodium houttuyfonate

Vue d'ensemble

Description

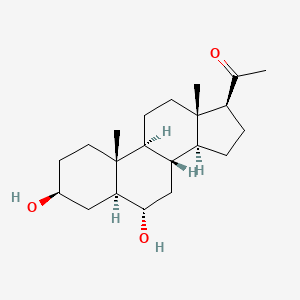

Sodium Houttuyfonate (SH) is an active compound derived from the Houttuynia plant . It’s primarily used for treating purulent skin infections and respiratory tract infections, including pneumonia in elderly patients, and chronic bronchitis . It has been identified as a potential bactericide .

Synthesis Analysis

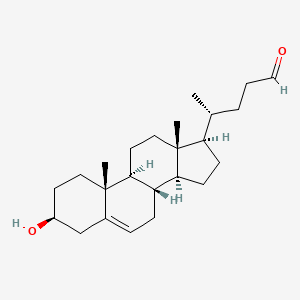

The active ingredient in Houttuynia cordata has been identified as houttuynin, or 3-oxododecanal . This aldehyde is chemically unstable, leading researchers to prepare stable derivatives to explore potential medicinal uses . One of these derivatives is dodecyl sodium sulfoacetate, which for this purpose is called Sodium New Houttuyfonate (SNH) .Molecular Structure Analysis

The molecular formula of Sodium Houttuyfonate is C14H27O5S.Na . It has a molecular weight of 330.42 .Chemical Reactions Analysis

The researchers found that Sodium New Houttuyfonate (SNH) upregulates several proteins in S. pneumoniae that produce reactive oxygen species . Specifically, they found that H2O2 produced from the upregulation kills S. pneumoniae in a dose-dependent manner .Physical And Chemical Properties Analysis

Sodium Houttuyfonate has a molecular formula of C14H27O5S.Na and a molecular weight of 330.42 . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

Treatment of Respiratory Tract Infections

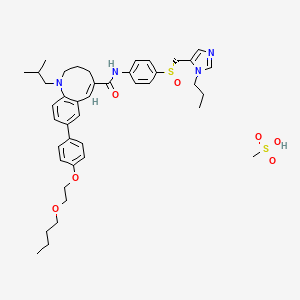

- Application Summary : Sodium houttuyfonate (SNH) and its cousin, sodium 1-hydroxy-3-oxo-1-dodecanesulfonate, have been approved by the China Food and Drug Administration for treating respiratory tract infections, including pneumonia and bronchitis .

- Methods of Application : Researchers used an iTRAQ-based proteomic method to establish the mechanism that SNH uses to kill the pneumonia bacterium Streptococcus pneumoniae .

- Results : The researchers found that SNH upregulates several proteins in S. pneumoniae that produce reactive oxygen species. Specifically, they found that H2O2 produced from the upregulation kills S. pneumoniae in a dose-dependent manner .

Anti-Biofilm Formation

- Application Summary : Sodium houttuyfonate (SH) has been found to have synergistic effects with Levofloxacin (LFX) against the biofilm formation of Pseudomonas aeruginosa .

- Methods of Application : The minimal inhibitory concentrations (MIC) of LFX and SH, anti-biofilm formation, and synergistic effect on Pseudomonas aeruginosa were determined by the microdilution method, crystal violet (CV) assay, and checkerboard method .

- Results : LFX and SH had an obvious synergistic effect against Pseudomonas aeruginosa with MIC values of 0.25 μg/mL and 128 μg/mL, respectively. ½ × MIC SH combined with 2 × MIC LFX could suppress the biofilm formation of Pseudomonas aeruginosa effectively, with up to 73% inhibition .

Alleviating Cardiac Inflammation and Fibrosis

- Application Summary : Sodium houttuyfonate has been found to attenuate the activation of the renin-angiotensin-aldosterone system, alleviate cardiac inflammation and fibrosis, and inhibit ventricular remodelling in a model of abdominal artery stenosis-induced ventricular remodelling in rats .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Anti-Inflammatory Activities

- Application Summary : Sodium houttuyfonate showed more potent anti-inflammatory activities than that of 2-undecanone, both in vitro and in vivo .

- Methods of Application : Both compounds significantly inhibited the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β) and the expression of toll-like receptor 4 (TLR4), but increased the secretion of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .

- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

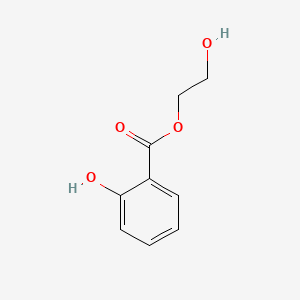

Use in Oral Hygiene Products and Denture Detergents

- Application Summary : For 50 years, the surfactant dodecyl sodium sulfoacetate has been used in a variety of applications, such as foams in petroleum production, adhesives, oral hygiene products, and denture detergents .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Anti-Inflammatory Agent in Traditional Chinese Medicine

- Application Summary : Sodium houttuyfonate has been used clinically for many years to treat upper respiratory tract infections, chronic bronchitis, chronic cervicitis, as well as other conditions .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Bactericide in Chinese Herbal Medicine

- Application Summary : Sodium houttuyfonate, also known as sodium new houttuyfonate (SNH), is being studied as a bactericide in Chinese herbal medicine . It is derived from Houttuynia cordata, an East Asian flowering plant known in English as fish mint, lizard tail, chameleon plant, and several other names .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Anti-Inflammatory Agent in Asia

- Application Summary : Sodium houttuyfonate has been used clinically for many years to treat upper respiratory tract infections, chronic bronchitis, chronic cervicitis, as well as other conditions . The different available formulations include injection, powder, tablets, suppositories and eye drops .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

sodium;1-hydroxy-3-oxododecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPWMWCITPGPKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium houttuyfonate | |

CAS RN |

83766-73-8 | |

| Record name | Sodium houttuyfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083766738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM HOUTTUYFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01U4RI8IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663792.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)